benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
Overview
Description
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate is a chemical compound . It is related to benzyl carbamate, which is an organic compound with the formula C6H5CH2OC(O)NH2 . Benzyl carbamate can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .
Synthesis Analysis
The synthesis of benzyl carbamate involves the reaction of benzyl chloroformate with ammonia . The compound is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Molecular Structure Analysis
The molecular formula of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate is C16H23N3O3 . It has a molecular weight of 305.37 .Chemical Reactions Analysis
Benzyl carbamate, a related compound, is used in various chemical reactions. For instance, it is used in free radical bromination, nucleophilic substitution, and oxidation reactions .Physical and Chemical Properties Analysis
Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molar mass of 151.165 g·mol−1 .Scientific Research Applications
Catalytic Activity in Synthesis
One application involves the use of Au(I) catalysts for the intramolecular hydroamination of N-allenyl carbamates, leading to the efficient formation of piperidine and other heterocyclic derivatives. This process showcases the compound's utility in facilitating reactions under mild conditions, highlighting its relevance in synthesizing nitrogen-containing heterocycles with high yield and selectivity (Zhang et al., 2006).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the enantioselective synthesis of intermediates for CCR2 antagonists, demonstrating its importance in the pharmaceutical industry for the development of potential therapeutic agents. The synthesis involves key steps like iodolactamization, showcasing the compound's role in producing highly functionalized intermediates (Campbell et al., 2009).
Green Chemistry Applications
It has also found applications in green chemistry, such as in the mechanochemical synthesis of carbamates. This method emphasizes the use of less harmful reagents and conditions, contributing to more sustainable chemical synthesis processes (Lanzillotto et al., 2015).
Mechanistic Studies in Organic Chemistry
Mechanistic studies have utilized the compound for understanding the kinetics and mechanisms of cyclization reactions, which are crucial for developing more efficient and selective synthetic routes in organic chemistry (Khan, 1988).
Material Science Applications
In material science, the modification of polyurethanes using N-substituted derivatives, including benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate, has been studied for improving thermal stability and modifying material properties (Beachell & Son, 1964).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGYTUAGQUZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=NO)N)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(/C(=N/O)/N)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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